molecular formula C19H13ClFN3O4 B2431273 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941973-73-5

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2431273
CAS RN: 941973-73-5
M. Wt: 401.78
InChI Key: LZSDONOTMRIUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O4 and its molecular weight is 401.78. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research on similar compounds, such as enaminones and carboxamides, has explored their crystal structures and hydrogen bonding patterns. Studies have shown that these compounds can adopt specific conformations due to intramolecular and intermolecular hydrogen bonds, which are crucial for their biological activities and material properties. For example, the study of anticonvulsant enaminones revealed their hydrogen bonding and crystal structures, providing insights into their potential applications in pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Evaluation

Another area of application is the synthesis of Schiff’s bases and azetidinones from similar chemical frameworks, investigated for their antidepressant and nootropic activities. These studies contribute to the development of new therapeutic agents, highlighting the versatility of carboxamide derivatives in drug discovery (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Material Science Applications

In the field of material science, derivatives of similar compounds have been utilized in the synthesis of aromatic polyamides and polyimides, showing promising properties for applications in high-performance materials. These polymers, characterized by their solubility, thermal stability, and mechanical properties, have potential uses in advanced technologies and engineering (Hsiao, Yang, & Lin, 1999).

Chemical Synthesis and Catalysis

Research has also focused on the role of similar compounds in chemical synthesis and catalysis. For instance, studies on carboxamide synthesis utilizing betaine as an acid captor illustrate the compound's importance in developing efficient synthetic routes for carboxamides, which are key intermediates in pharmaceutical and chemical industries (Mukaiyama, Aikawa, & Kobayashi, 1976).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-14-3-1-2-12(8-14)10-23-11-13(4-7-18(23)25)19(26)22-15-5-6-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDONOTMRIUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.